2-Cyclopropyl-1-methoxypropan-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

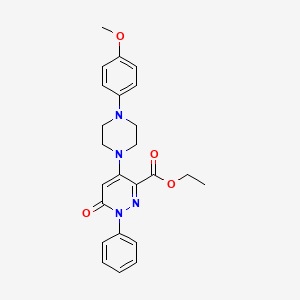

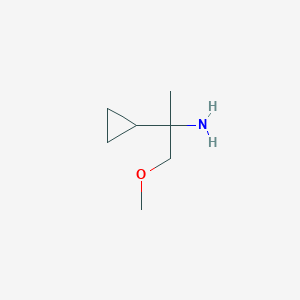

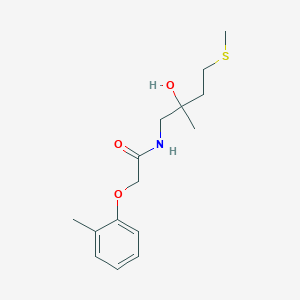

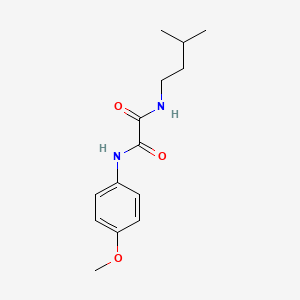

2-Cyclopropyl-1-methoxypropan-2-amine is a chemical compound with the molecular formula C7H15NO . It is a key chiral intermediate for the synthesis of a corticotropin-releasing factor-1 (CRF-1) receptor antagonist .

Synthesis Analysis

The synthesis of similar compounds like (S)-1-Methoxypropan-2-amine has been achieved through a high-productivity biocatalytic process via transamination of methoxyacetone and isopropylamine . This process was developed by Celgro scientists and involved the integration of molecular biology, fermentation, enzymology, and engineering disciplines to overcome kinetic, stability, and thermodynamic constraints on productivity .Molecular Structure Analysis

The molecular structure of this compound consists of a cyclopropyl group attached to a methoxypropan-2-amine . The molecular weight of this compound is 129.2 .Wissenschaftliche Forschungsanwendungen

Chiral Intermediate in Synthesis

2-Cyclopropyl-1-methoxypropan-2-amine serves as a key chiral intermediate in the synthesis of certain pharmaceuticals. For instance, it is used in the preparation of a corticotropin-releasing factor-1 (CRF-1) receptor antagonist. Advanced chemo-enzymatic routes involving reductive amination with leucine dehydrogenase and NADH cofactor recycling by formate dehydrogenase have been developed for its synthesis (Parker et al., 2012).

Catalytic Amination Processes

The compound is also involved in catalytic amination processes. A study on the amination of 1-methoxy-2-propanol by ammonia over a nickel-on-silica catalyst showed that 2-amino-1-methoxypropane, a closely related compound, could be produced with high selectivity. This highlights its potential in chemical synthesis methods (Bassili & Baiker, 1990).

Enantioselective Synthesis

The compound has applications in enantioselective synthesis as well. Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles has been employed in synthesizing various pharmacologically relevant compounds, demonstrating its utility in creating complex molecular architectures (Lifchits & Charette, 2008).

Synthesis of Cyclopropylamines

Another application is in the synthesis of cyclopropylamines. A method for cyclopropylating amines to create mono- and dicyclopropylamines, including tricyclopropylamine, has been developed. This method is significant for creating compounds with multiple cyclopropyl groups, which are important in medicinal chemistry (Gillaspy et al., 1995).

Metal-Catalyzed Reactions

This compound is relevant in metal-catalyzed reactions as well. For example, cyclopropanation of 1,3-dienes with ethyl 2-formyldiazoacetate under rhodium catalysis can lead to tandem cyclopropanation/Cloke-Wilson rearrangement, showcasing its potential in creating heterocyclic scaffolds (Piotrowski & Kerr, 2018).

CuH-Catalyzed Hydroamination

CuH-catalyzed hydroamination of strained trisubstituted alkenes, involving amine-substituted cyclobutanes and cyclopropanes, has been studied. This research indicates the compound's importance in the synthesis of biologically active compounds with multiple substituents and stereocenters (Feng et al., 2019).

Eigenschaften

IUPAC Name |

2-cyclopropyl-1-methoxypropan-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-7(8,5-9-2)6-3-4-6/h6H,3-5,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJBUNNFEOHVPKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)(C1CC1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2937274.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide](/img/structure/B2937275.png)

![2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2937279.png)

![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B2937285.png)

![3-Benzyl-7-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2937291.png)